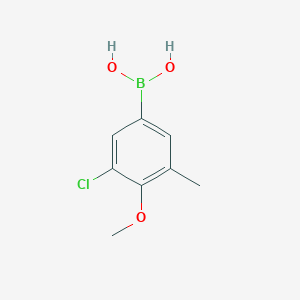

(3-氯-4-甲氧基-5-甲基苯基)硼酸

描述

The compound "(3-Chloro-4-methoxy-5-methylphenyl)boronic acid" is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions. Boronic acids are also recognized for their ability to form reversible covalent complexes with diols and carbohydrates, making them useful in the field of sensor development and in the recognition of biological molecules .

Synthesis Analysis

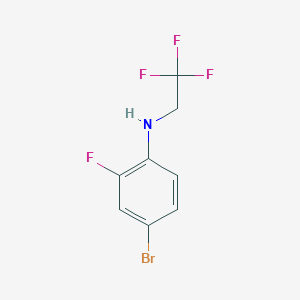

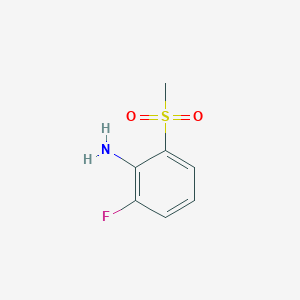

The synthesis of boronic acid derivatives often involves the use of halogenated precursors that undergo lithiation or Grignard reactions, followed by treatment with a boron source such as trimethyl borate. For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved by protecting the amine group of 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange and subsequent addition of trimethyl borate . Although the specific synthesis of "(3-Chloro-4-methoxy-5-methylphenyl)boronic acid" is not detailed in the provided papers, similar methodologies could be applied.

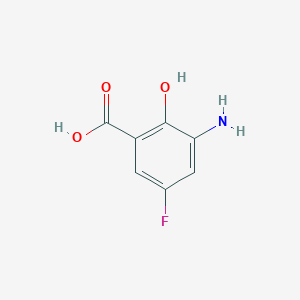

Molecular Structure Analysis

Boronic acids typically exhibit trigonal planar geometry around the boron atom due to their sp2 hybridization. The presence of substituents on the phenyl ring can influence the molecular conformation and the acidity of the boronic acid. For instance, the presence of electron-withdrawing or electron-donating groups can affect the pKa value of the boronic acid, as seen in the case of 4-amino-3-fluorophenylboronic acid . The molecular structure of boronic acids can be elucidated using techniques such as X-ray crystallography, which was used to determine the structure of 2-(methoxycarbonyl)phenylboronic acid .

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They participate in various chemical reactions, including Suzuki cross-coupling to form biphenyls, esterification with diols, and complex formation with sugars and other diol-containing molecules. The reactivity of boronic acids can be influenced by the substituents on the phenyl ring, as demonstrated by the high affinity diol recognition of 3-methoxycarbonyl-5-nitrophenyl boronic acid at neutral pH . Additionally, the kinetics and mechanism of complex formation involving boronic acids can be studied in different media, as shown in the formation of a luminescent boron complex in concentrated sulfuric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, melting point, and acidity, are influenced by their molecular structure. Substituents on the phenyl ring can affect these properties by altering the electron density and steric hindrance around the boron atom. For example, the presence of a methoxy group can increase the electron density on the boron, potentially affecting the boronic acid's reactivity and binding affinity to diols . The crystal structure of boronic acids can reveal details about their hydrogen-bonding capabilities and interactions in the solid state, as seen in the case of 2-(methoxycarbonyl)phenylboronic acid .

科学研究应用

荧光猝灭研究

硼酸衍生物,包括类似于“(3-氯-4-甲氧基-5-甲基苯基)硼酸”的化合物,因其荧光猝灭特性而受到研究。这些研究对于理解硼酸在不同环境中的光物理行为至关重要,这对于它们在传感和检测技术中的应用至关重要 (H. S. Geethanjali 等,2015 年)。

有机化合物的合成

硼酸是有机合成中的关键中间体。它们广泛用于偶联反应,例如铃木-宫浦偶联反应,以合成各种有机材料,包括天然产物和有机聚合物。这种用途源于它们与各种有机底物形成稳定共价键的能力,从而能够构建复杂的分子结构 (孙海霞等,2015 年)。

催化和化学转化

硼酸由于其独特的反应性,可作为催化剂或反应物参与各种化学转化。这包括它们在形成 C-C 键的催化循环中的用途以及作为生物分子选择性修饰剂的用途。它们的催化作用在开发更高效和可持续的新合成方法中特别有价值 (D. Hall,2019 年)。

传感应用

硼酸可逆结合二醇和其他官能团的能力使其成为传感应用的优秀候选者,特别是在检测糖和其他生物相关分子方面。此特性在设计荧光传感器和其他对特定分析物敏感且具有选择性的检测系统中得到利用 (S. Huang 等,2012 年)。

作用机制

Target of Action

The primary target of (3-Chloro-4-methoxy-5-methylphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by (3-Chloro-4-methoxy-5-methylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that boronic acids are generally stable, readily prepared, and environmentally benign

Result of Action

The result of the action of (3-Chloro-4-methoxy-5-methylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, expanding the possibilities for chemical synthesis .

生化分析

Biochemical Properties

For instance, they can form reversible covalent bonds with diols, a functional group present in many biomolecules .

Cellular Effects

Boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

In the context of Suzuki-Miyaura cross-coupling, boronic acids participate in transmetalation, a process where they transfer a group (in this case, the boron-associated group) to a metal catalyst .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade rapidly .

Metabolic Pathways

Boronic acids are known to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling .

Subcellular Localization

Boronic acids, due to their small size and ability to passively diffuse across membranes, can potentially localize to various subcellular compartments .

属性

IUPAC Name |

(3-chloro-4-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-5-3-6(9(11)12)4-7(10)8(5)13-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMAQAZAWBZDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

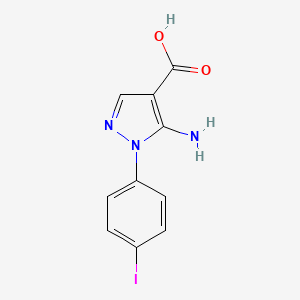

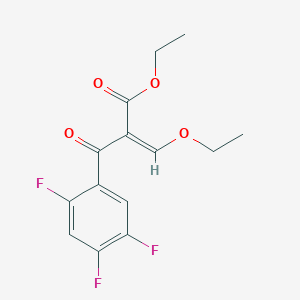

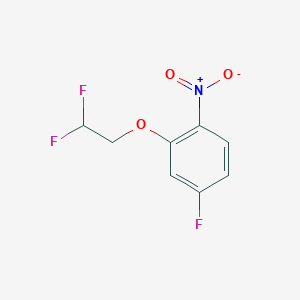

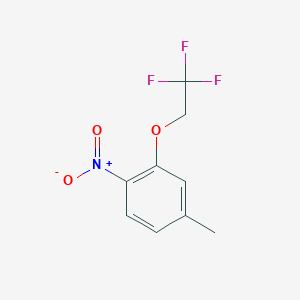

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B3039344.png)

![1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene](/img/structure/B3039352.png)